Somvit

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

79173-15-2 |

|---|---|

分子式 |

C41H53N5O5S |

分子量 |

728 g/mol |

IUPAC名 |

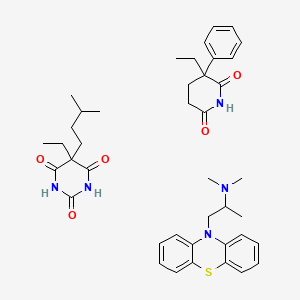

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;5-ethyl-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione;3-ethyl-3-phenylpiperidine-2,6-dione |

InChI |

InChI=1S/C17H20N2S.C13H15NO2.C11H18N2O3/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;1-2-13(10-6-4-3-5-7-10)9-8-11(15)14-12(13)16;1-4-11(6-5-7(2)3)8(14)12-10(16)13-9(11)15/h4-11,13H,12H2,1-3H3;3-7H,2,8-9H2,1H3,(H,14,15,16);7H,4-6H2,1-3H3,(H2,12,13,14,15,16) |

InChIキー |

PVOAERJSKVCGHJ-UHFFFAOYSA-N |

SMILES |

CCC1(CCC(=O)NC1=O)C2=CC=CC=C2.CCC1(C(=O)NC(=O)NC1=O)CCC(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C |

正規SMILES |

CCC1(CCC(=O)NC1=O)C2=CC=CC=C2.CCC1(C(=O)NC(=O)NC1=O)CCC(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C |

同義語 |

amobarbital - glutethimide - promethazine amobarbital, glutethimide, promethazine drug combination somvit Tardyl |

製品の起源 |

United States |

Foundational & Exploratory

Pharmacological Profile of the Somvit Herbal Combination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somvit is a polyherbal formulation rooted in Ayurvedic medicine, designed to enhance immunity, support gut health, and improve vitality. Unlike conventional pharmaceuticals, its pharmacological activity arises from the synergistic interplay of multiple bioactive compounds within its constituent herbs. This technical guide provides an in-depth analysis of the pharmacological profiles of the core components of the this compound soft gelatin capsule (SGC) formulation: Tinospora cordifolia (Guduchi), Withania somnifera (Ashwagandha), Emblica officinalis (Amla), and Tribulus terrestris (Gokshura). This document summarizes the key bioactive constituents, mechanisms of action, and available quantitative data from preclinical and clinical studies, presented in a format tailored for scientific and research professionals. Detailed experimental protocols for key cited studies are provided, and cellular signaling pathways are visualized using Graphviz diagrams to elucidate the complex interactions underlying the formulation's therapeutic effects.

Introduction: Deconstructing a Polyherbal Formulation

This compound SGC is not a single chemical entity but a combination of potent herbal extracts. To understand its pharmacological profile, it is essential to analyze each component's contribution. The therapeutic efficacy is believed to stem from the synergistic or additive effects of these herbs, a foundational principle of Ayurveda. This guide will focus on the individual pharmacology of its primary ingredients.

Table 1: Constituent Herbs of this compound SGC and Their Primary Bioactive Compounds

| Herb | Scientific Name | Primary Bioactive Compounds | Key Investigated Properties |

| Guduchi | Tinospora cordifolia | Alkaloids (Berberine, Palmatine), Diterpenoid Lactones, Polysaccharides (Arabinogalactan) | Immunomodulatory, Prebiotic, Anti-inflammatory, Hepatoprotective[1] |

| Ashwagandha | Withania somnifera | Steroidal Lactones (Withanolides, e.g., Withaferin A), Alkaloids | Adaptogenic, Anti-stress, Immunomodulatory, Neuroprotective, Anti-inflammatory[2][3] |

| Amla | Emblica officinalis | Tannins (Emblicanin A & B), Flavonoids, Ascorbic Acid (Vitamin C), Polyphenols | Antioxidant, Immunomodulatory, Hepatoprotective, Hypolipidemic[4][5][6] |

| Gokshura | Tribulus terrestris | Steroidal Saponins (e.g., Protodioscin), Flavonoids, Alkaloids | Diuretic, Aphrodisiac, Cardiotonic, Anti-inflammatory, Immunomodulatory[7][8][9] |

Pharmacological Profile of Tinospora cordifolia (Guduchi)

Tinospora cordifolia is a cornerstone of Ayurvedic medicine, revered for its potent immunomodulatory and detoxifying properties. Modern research has focused on its ability to modulate the gut microbiome and immune response.

Mechanism of Action: Prebiotic and Immunomodulatory Pathways

The primary mechanism attributed to this compound's gut health and immunity claims is driven by Tinospora cordifolia. Its key polysaccharide, an arabinogalactan, acts as a prebiotic.[10][11]

-

Prebiotic Action : The arabinogalactan from T. cordifolia is indigestible by human enzymes and travels to the colon.

-

Microbiome Modulation : It selectively nourishes beneficial gut bacteria, such as Lactobacillus and Bifidobacteria.

-

SCFA Production : These bacteria ferment the arabinogalactan into short-chain fatty acids (SCFAs), including butyrate, propionate, and acetate.

-

Gut Barrier Integrity : SCFAs, particularly butyrate, serve as the primary energy source for colonocytes, strengthening the gut barrier.

-

Immune Cell Regulation : SCFAs promote the differentiation of naïve T cells into T-regulatory (Treg) cells. Treg cells are crucial for maintaining immune homeostasis and suppressing excessive inflammatory responses by downregulating pro-inflammatory cytokines.[12]

Quantitative Data from Preclinical Studies

Table 2: Effects of Tinospora cordifolia Extract (TCE) in a Rat Model of Autoimmune Arthritis

| Parameter | Control (Arthritic) | TCE-Treated (10 mg/day) | Observation | Reference |

| IL-17 Producing T-cell Freq. (%) | 1.8 ± 0.2 | 0.8 ± 0.1 | Reduction in pro-inflammatory Th17 cells | [13] |

| TNF-α (pg/mL) | ~150 | ~75 | Significant decrease in a key inflammatory cytokine | [13] |

| IL-1β (pg/mL) | ~120 | ~60 | Significant decrease in a key inflammatory cytokine | [13] |

| RANTES (chemokine) (pg/mL) | ~1800 | ~900 | Reduction in chemokine responsible for immune cell recruitment | [13] |

Pharmacological Profile of Withania somnifera (Ashwagandha)

Withania somnifera is one of the most vital herbs in Ayurveda, classified as a Rasayana (rejuvenator) and renowned for its adaptogenic (anti-stress) and neuroprotective properties.[2][3] Its activity is largely attributed to withanolides.

Mechanism of Action: Anti-inflammatory and Immunomodulatory Pathways

Ashwagandha exerts its effects by modulating key signaling pathways involved in inflammation and stress response. One of the central pathways is the inhibition of Nuclear Factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival.

-

Inflammatory Stimulus : Pathogens or cellular stress can activate signaling cascades (e.g., via Toll-like receptors like TLR4).[14][15]

-

IKK Activation : These cascades typically lead to the activation of the IκB kinase (IKK) complex.

-

NF-κB Inhibition : Withaferin A, a major withanolide in Ashwagandha, has been shown to inhibit the IKKβ subunit.[15]

-

Suppression of Pro-inflammatory Genes : By inhibiting IKK, Withaferin A prevents the phosphorylation and subsequent degradation of IκBα (the inhibitor of NF-κB). This keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating the transcription of pro-inflammatory genes like TNF-α, IL-1β, IL-6, and COX-2.[14][16]

Quantitative Data from Human Clinical Trials

Table 3: Effects of Ashwagandha Extract in Stressed Healthy Adults (60-Day Study)

| Parameter | Placebo Group Change | Ashwagandha Group (240 mg/day) Change | Observation | Reference |

| Morning Cortisol (serum) | +0.5% | -23.0% | Reduction in a key stress hormone | [17] |

| DHEA-S (serum) | +2.5% | -8.2% | Modulation of adrenal hormones | [17] |

| Testosterone (serum, males only) | -1.0% | +14.5% | Positive trend in anabolic hormone | [17] |

| HAM-A Score (Anxiety Scale) | -12.1% | -39.3% | Significant reduction in anxiety symptoms | [17] |

Pharmacological Profiles of Emblica officinalis & Tribulus terrestris

Emblica officinalis (Amla)

Amla is one of the richest natural sources of Vitamin C and possesses potent antioxidant properties.[4] Its primary mechanism involves scavenging free radicals and reducing oxidative stress. Bioactive compounds like emblicanin A and B, punigluconin, and pedunculagin protect cells from damage caused by reactive oxygen species (ROS).[5] This antioxidant activity contributes to its hepatoprotective, anti-inflammatory, and immunomodulatory effects.[6]

Tribulus terrestris (Gokshura)

Gokshura is known for a wide range of activities, including diuretic, cardiotonic, and immunomodulatory effects.[9] Its steroidal saponins are the main active constituents.[8] While less characterized than T. cordifolia or W. somnifera, its immunomodulatory activity is thought to contribute to the overall enhancement of the body's defense mechanisms.[9]

Key Experimental Protocols

Protocol: Evaluation of Ashwagandha in Stressed Adults

-

Study Design : A 60-day, randomized, double-blind, placebo-controlled study.[17]

-

Participants : 60 healthy adults (37 males, 23 females) with self-reported high stress levels.[17]

-

Intervention : Participants received either a placebo or one capsule of a standardized ashwagandha extract (Shoden®) containing ≥35% withanolide glycosides (240 mg) daily.[17]

-

Methodology :

-

Screening and Enrollment : Volunteers were screened based on inclusion/exclusion criteria and provided informed consent.

-

Baseline Assessment : On Day 0, baseline data was collected, including scores on the Hamilton Anxiety Rating Scale (HAM-A) and the Depression, Anxiety, and Stress Scale - 21 Items (DASS-21). Fasting morning blood samples were collected to measure serum cortisol, DHEA-S, and testosterone.

-

Randomization : Participants were randomly assigned to the placebo or ashwagandha group.

-

Follow-up : Assessments were repeated at Day 60.

-

Blood Analysis : Serum was separated from blood samples and analyzed for hormone levels using validated immunoassays.

-

-

Primary Outcomes : Changes in scores on stress/anxiety scales and levels of key stress-related hormones from baseline to Day 60.[17]

Protocol: Sub-Acute Toxicity Study of Withania somnifera Extract (WSE)

-

Study Design : A 28-day repeated dose oral toxicity study in Wistar rats, following OECD Guideline 407.[18]

-

Animals : Wistar rats (10 per sex per group).[18]

-

Intervention : WSE was administered daily via oral gavage at doses of 0 (control), 500, 1000, and 2000 mg/kg body weight.[18]

-

Methodology :

-

Acclimatization : Animals were acclimatized for 7 days prior to the study.

-

Dosing : Daily administration for 28 consecutive days.

-

Observations : Animals were observed daily for clinical signs of toxicity, and body weight was recorded weekly.

-

Terminal Procedures : At the end of the 28-day period, animals were euthanized. Blood was collected for hematological and serum chemistry analysis.

-

Necropsy and Histopathology : A full necropsy was performed, and major organs were collected, weighed, and preserved for histopathological examination.

-

-

Primary Outcomes : Assessment of any toxicological effects based on mortality, clinical signs, body weight changes, hematology, serum chemistry, organ weights, and histopathology. The study concluded that WSE was safe up to a dose of 2000 mg/kg/day.[18]

Conclusion

The pharmacological profile of the this compound herbal combination is complex, deriving from the multifaceted actions of its constituent herbs. The formulation's primary therapeutic claims—immunomodulation and gut health—are strongly supported by preclinical and clinical data on Tinospora cordifolia and Withania somnifera. T. cordifolia acts via a prebiotic mechanism to modulate the gut microbiome and promote an anti-inflammatory environment through Treg cell differentiation. W. somnifera provides adaptogenic and anti-inflammatory benefits by inhibiting the central NF-κB signaling pathway and regulating the HPA axis. The potent antioxidant activity of Emblica officinalis and the broad supportive functions of Tribulus terrestris likely provide synergistic effects. This guide provides a technical foundation for understanding these mechanisms, though further research into the specific synergies of the combined formulation is warranted to fully elucidate its pharmacological profile.

References

- 1. ijstjournal.com [ijstjournal.com]

- 2. Pharmacologic overview of Withania somnifera, the Indian Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. jchr.org [jchr.org]

- 5. banglajol.info [banglajol.info]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Phytopharmacological overview of Tribulus terrestris | Semantic Scholar [semanticscholar.org]

- 8. phcogrev.com [phcogrev.com]

- 9. Phytopharmacological overview of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An immunologically active arabinogalactan from Tinospora cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Immunomodulatory activity of Tinospora cordifolia - J Nutr Metab Health Sci [jnmhs.com]

- 12. Deciphering the mechanism of Tinospora cordifolia extract on Th17 cells through in-depth transcriptomic profiling and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tinospora cordifolia inhibits autoimmune arthritis by regulating key immune mediators of inflammation and bone damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Emerging Vistas for the Nutraceutical Withania somnifera in Inflammaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The immunomodulatory role of withania somnifera (L.) dunal in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An investigation into the stress-relieving and pharmacological actions of an ashwagandha (Withania somnifera) extract: A randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Safety assessment of Withania somnifera extract standardized for Withaferin A: Acute and sub-acute toxicity study - PMC [pmc.ncbi.nlm.nih.gov]

Synergistic Effects of Amobarbital and Promethazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synergistic effects of Amobarbital and promethazine. Amobarbital, a barbiturate derivative, and promethazine, a phenothiazine, both exhibit central nervous system (CNS) depressant properties. When co-administered, these effects are potentiated, leading to a synergistic enhancement of sedation and a heightened risk of adverse events such as respiratory depression. This document consolidates available data on the pharmacodynamics, pharmacokinetics, and clinical implications of this drug combination. Due to a lack of specific quantitative studies on the Amobarbital-promethazine pairing, this guide synthesizes information from studies on analogous drug combinations (e.g., phenobarbital and promethazine) and the known pharmacology of each compound to provide a comprehensive overview for research and drug development professionals.

Introduction

Amobarbital is a barbiturate with sedative-hypnotic properties, primarily acting as a positive allosteric modulator of the GABA-A receptor.[1][2] Promethazine is a first-generation antihistamine of the phenothiazine class with additional anticholinergic, antidopaminergic, and sedative effects.[3] The concomitant use of these two drugs is of significant clinical interest due to their potential for synergistic CNS depression. This synergy can be therapeutically exploited for sedation but also presents a considerable risk of profound sedation, respiratory depression, and other adverse effects.[4][5] Understanding the mechanisms and quantitative aspects of this interaction is crucial for safe and effective therapeutic development and clinical application.

Pharmacodynamic Properties

Amobarbital

Amobarbital exerts its effects by binding to the GABA-A receptor, a ligand-gated ion channel, at a site distinct from the GABA binding site.[2][6] This binding potentiates the effect of GABA, increasing the duration of chloride channel opening, which leads to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[2] This mechanism underlies its sedative, hypnotic, and anticonvulsant properties.[7]

Promethazine

Promethazine's sedative effects are primarily attributed to its potent antagonism of histamine H1 receptors in the central nervous system.[8][6] Additionally, its anticholinergic and antidopaminergic activities contribute to its overall pharmacological profile.[8][4] Promethazine can also block sodium channels, contributing to a local anesthetic effect.[3]

Synergistic Interaction

The primary synergistic effect of combining Amobarbital and promethazine is an enhanced depression of the central nervous system. This is an additive or supra-additive effect resulting from their distinct mechanisms of action that both lead to reduced neuronal activity. Amobarbital enhances GABAergic inhibition, while promethazine's antihistaminic and anticholinergic actions also produce sedation.[4][5] Clinical evidence suggests that when promethazine is administered with a barbiturate, the dose of the barbiturate should be reduced by at least half.[4][9]

Pharmacokinetic Properties

Amobarbital

-

Absorption: Rapidly absorbed after oral and parenteral administration.

-

Metabolism: Primarily metabolized in the liver by microsomal enzymes.[7]

-

Elimination Half-Life: Ranges from 16 to 40 hours.[7]

-

Excretion: Metabolites are excreted in the urine.[7]

Promethazine

-

Absorption: Well absorbed orally, but extensive first-pass metabolism results in a bioavailability of about 25%.[3]

-

Metabolism: Metabolized in the liver, primarily by CYP2D6, to promethazine sulfoxide and N-desmethylpromethazine.

-

Elimination Half-Life: Approximately 10 to 19 hours.[3]

-

Excretion: Metabolites are excreted in the urine and bile.[3]

Potential Pharmacokinetic Interactions

While the primary interaction is pharmacodynamic, the potential for pharmacokinetic interactions exists. Barbiturates are known inducers of hepatic microsomal enzymes, which could potentially alter the metabolism of promethazine.[10] Conversely, some studies suggest that phenothiazines might affect the metabolism of barbiturates, though the mechanism is not well-defined.[10]

Quantitative Data

Specific quantitative data from clinical or preclinical studies on the synergistic effects of Amobarbital and promethazine are limited. The following table summarizes general dosage recommendations and observed qualitative effects based on the potentiation of barbiturates by promethazine.

| Drug Combination | Recommended Dose Adjustment | Observed Synergistic Effects | Source |

| Barbiturates and Promethazine | Reduce barbiturate dose by at least 50% | Increased and prolonged sedation, increased risk of respiratory depression. | [4][9] |

| Amobarbital (as a single agent) | Sedative dose: 30-50 mg, 2-3 times daily. Hypnotic dose: 65-200 mg at bedtime. | Sedation, hypnosis. | [11] |

| Promethazine (as a single agent) | Sedation: 25-50 mg for adults. | Sedation, antiemesis, antihistaminic effects. | [4] |

Experimental Protocols

Assessment of Sedative Synergy in Rodents

-

Animals: Male Swiss albino mice (20-25 g) are used.

-

Drug Preparation: Amobarbital and promethazine are dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80).

-

Experimental Groups:

-

Group 1: Vehicle control.

-

Group 2: Amobarbital (various doses to establish a dose-response curve).

-

Group 3: Promethazine (various doses to establish a dose-response curve).

-

Group 4: Combination of Amobarbital and promethazine in fixed-ratio doses.

-

-

Procedure:

-

Drugs are administered intraperitoneally.

-

The onset and duration of the loss of righting reflex (LORR) are recorded as a measure of hypnosis. The righting reflex is considered lost if the animal does not right itself within 30 seconds when placed on its back.

-

-

Data Analysis:

-

Dose-response curves for each drug alone are generated.

-

Isobolographic analysis is performed to determine the nature of the interaction (additive, synergistic, or antagonistic). The combination index (CI) is calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

Visualizations

Signaling Pathways

References

- 1. Dopamine D1-histamine H3 Receptor Heteromers Provide a Selective Link to MAPK Signaling in GABAergic Neurons of the Direct Striatal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histamine Excites Striatal Dopamine D1 and D2 Receptor-Expressing Neurons via Postsynaptic H1 and H2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 7 Promethazine Interactions People Taking It Should Know About - GoodRx [goodrx.com]

- 6. Modulation of the GABAA receptor by depressant barbiturates and pregnane steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histamine H3 receptor activation selectively inhibits dopamine D1 receptor-dependent [3H]GABA release from depolarization-stimulated slices of rat substantia nigra pars reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopamine D1-histamine H3 receptor heteromers provide a selective link to MAPK signaling in GABAergic neurons of the direct striatal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. drugs.com [drugs.com]

An In-depth Technical Guide to the Historical Research on Glutethimide and Barbiturate Mixtures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the research concerning the combination of glutethimide and barbiturates. It covers the pharmacological basis of their interaction, quantitative data from historical studies, and the experimental protocols used for their analysis.

Introduction: A Tale of Two Sedatives

Glutethimide was first introduced in 1954 as a supposedly safer, non-barbiturate hypnotic and sedative alternative to the widely used barbiturates.[1] However, it soon became apparent that glutethimide shared a similar potential for abuse, dependence, and severe withdrawal symptoms.[1] Over the following decades, the co-ingestion of glutethimide and barbiturates, either intentionally in overdose attempts or unintentionally through polysubstance abuse, became a significant clinical and toxicological concern. This guide delves into the historical scientific literature to provide a detailed understanding of this hazardous drug combination.

Quantitative Data from Historical Research

The following tables summarize quantitative data extracted from various historical studies on glutethimide and barbiturate mixtures. These data highlight the therapeutic and toxic dosage ranges and the clinical outcomes of their combined use.

| Parameter | Glutethimide | Barbiturates (General) | Glutethimide & Barbiturate Mixture | Source(s) |

| Therapeutic Dose | 250-500 mg (for insomnia) | Varies by specific barbiturate (e.g., Phenobarbital: 30-120 mg/day) | Not established; co-administration is not a recognized therapeutic practice. | [2] |

| Toxic Dose | > 5 g | Varies significantly by specific barbiturate and individual tolerance. | Synergistic; smaller doses of each can lead to severe toxicity. | [3] |

| Lethal Dose | 10-20 g | Varies (e.g., Phenobarbital: 6-10 g) | Unknown, but significantly lower than the individual lethal doses. | [4][5] |

Table 1: Therapeutic and Toxic Doses

| Patient Cohort | Number of Patients | Key Findings | Source(s) |

| Acute Glutethimide Intoxication | 22 | Compared to 63 cases of acute barbiturate intoxication. | [6] |

| Acute Glutethimide Overdosage | 63 | Co-ingestion of barbiturates was a significant factor in the severity of coma. An ingested glutethimide dose of ≥10 g or a plasma concentration >30 µg/mL was associated with deep coma. | [3] |

| Glutethimide and/or Barbiturate Poisoning | 4 | Treated with hemodialysis; one fatality due to synergistic effects and complications. | [4] |

Table 2: Summary of Key Clinical Studies and Case Series

| Case Description | Ingested Substances & Doses | Blood/Plasma Concentrations | Outcome | Source(s) |

| Severe Glutethimide Poisoning | Approx. 7.5 g glutethimide, unknown amount of phenobarbital | Not specified | Survived after hemodialysis | [4] |

| Fatal Glutethimide and Barbiturate Poisoning | Unknown doses of glutethimide and barbiturates | Not specified | Died; coroner cited synergistic effect | [4] |

| Fatal Glutethimide Poisoning (4 cases) | Not specified | Not specified | Fatal | [7] |

Table 3: Illustrative Case Reports of Overdose

Experimental Protocols from Historical Literature

The following sections detail the methodologies employed in historical research for the detection and quantification of glutethimide and barbiturates in biological samples.

Spectrophotometric Determination

A common early method for the simultaneous analysis of barbiturates and glutethimide involved UV spectrophotometry.

Protocol:

-

Extraction: A biological sample (e.g., blood, urine) is buffered to a specific pH (e.g., pH 7.4) and extracted with an organic solvent like chloroform.

-

Separation: The organic layer containing the drugs is separated from the aqueous layer.

-

Spectrophotometric Analysis: The absorbance of the extract is measured at different wavelengths using a UV spectrophotometer. Barbiturates and glutethimide have distinct absorption spectra under different pH conditions, allowing for their simultaneous quantification.

Gas-Liquid Chromatography (GLC) / Gas Chromatography-Mass Spectrometry (GC-MS)

GLC and later GC-MS became the preferred methods for their higher sensitivity and specificity.

Protocol:

-

Sample Preparation: An internal standard is added to the biological sample (whole blood, plasma, or serum).

-

Acidification and Extraction: The sample is acidified, and the drugs are extracted into an organic solvent (e.g., toluene).

-

Back Extraction: The drugs are then extracted from the organic solvent into a small volume of an aqueous base (e.g., tetraethylammonium hydroxide).

-

Derivatization (for GC): For some GC methods, the barbiturates are converted to their ethyl derivatives to improve their chromatographic properties.

-

Injection and Analysis: An aliquot of the final extract is injected into the gas chromatograph. The compounds are separated based on their retention times and detected by a flame ionization detector (FID) or a mass spectrometer (MS). Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the fragmented molecules.[8]

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

More modern techniques like HPLC and UHPLC-MS/MS have also been applied for the analysis of these compounds.

Protocol:

-

Sample Preparation: A small volume of the biological sample (as low as 50 µL) is used.

-

Liquid-Liquid Extraction (LLE): The sample is subjected to LLE at a specific pH (e.g., pH 3 with ethyl acetate).[9]

-

Chromatographic Separation: The extract is injected into an HPLC or UHPLC system equipped with a suitable column (e.g., Acquity UPLC BEH C18).[9] A mobile phase with a specific pH (e.g., alkaline pH 9) is used to achieve separation.[9]

-

Detection: The separated compounds are detected using a UV detector or, for higher sensitivity and specificity, a tandem mass spectrometer (MS/MS).

Mechanism of Action and Synergistic Effects

Both glutethimide and barbiturates are central nervous system (CNS) depressants that exert their effects primarily through the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the brain.[10][11]

Signaling Pathway

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. Barbiturates and glutethimide enhance the effect of GABA, leading to increased neuronal inhibition.

Caption: Simplified signaling pathway of GABA-A receptor modulation by glutethimide and barbiturates.

Synergistic Interaction

The synergistic effect of glutethimide and barbiturates arises from their similar mechanisms of action on the GABA-A receptor. While the exact molecular details of their combined interaction are not fully elucidated in the historical literature, it is understood that their concurrent presence leads to a greater-than-additive potentiation of GABAergic inhibition. This results in profound CNS depression, respiratory depression, and hypotension, often at doses that would not be life-threatening if either drug were taken alone.

Caption: Logical flow diagram illustrating the synergistic effects of glutethimide and barbiturates.

Withdrawal Syndrome

Chronic co-abuse of glutethimide and barbiturates leads to a severe withdrawal syndrome that is similar to that of either drug alone but can be more intense and complicated to manage.

Symptoms include:

-

Anxiety and agitation

-

Tremors

-

Nausea and vomiting

-

Abdominal cramps

-

Hyperpyrexia

-

Tachycardia

-

Seizures

-

Delirium with confusion and hallucinations[2]

The management of withdrawal often involves the substitution of a long-acting barbiturate, such as phenobarbital, followed by a gradual tapering of the dose.[12]

Conclusion

The historical research on glutethimide and barbiturate mixtures provides a stark reminder of the dangers of combining CNS depressants. Initially lauded as a safe alternative, glutethimide's pharmacology and abuse potential mirrored that of the barbiturates it was intended to replace. Their co-ingestion leads to a dangerous synergism, significantly increasing the risk of severe and fatal overdose. The analytical methods developed over time have been crucial in the clinical and forensic investigation of cases involving these substances. This guide serves as a valuable resource for understanding the historical context and scientific basis of the interaction between glutethimide and barbiturates, offering insights that remain relevant for contemporary toxicology and drug development.

References

- 1. Rapid Identification and Quantitative Determination of Barbiturates and Glutethimide in Blood by Gas—Liquid Chromatography (1971) | Joseph MacGee | 63 Citations [scispace.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Correlates of outcome following acute glutethimide overdosage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ccjm.org [ccjm.org]

- 5. Glutethimide (PIM 246) [inchem.org]

- 6. Acute glutethimide intoxication. I. Clinical experience (twenty-two patients) compared to acute barbiturate intoxication (sixty-three patients) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glutethimide poisoning; a report of four fatal cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GC/MS confirmation of barbiturates in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New approach for barbiturates, phenytoin, methyprylon and glutethimide determination and fragmentation (UHPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutethimide | C13H15NO2 | CID 3487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Barbiturates and the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acpjournals.org [acpjournals.org]

The Neuropharmacology of Somvit: A Technical Guide to its Constituent Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

"Somvit" is not a single molecular entity but a compound formulation consisting of three distinct centrally-acting agents: Amobarbital, a barbiturate derivative; Glutethimide, a piperidinedione sedative-hypnotic; and Promethazine, a first-generation phenothiazine antihistamine.[1] This guide provides a detailed examination of the core neuropharmacological properties of each constituent, focusing on their mechanisms of action, pharmacokinetic profiles, and pharmacodynamic effects. The combined sedative and CNS depressant properties of this formulation are a result of synergistic interactions between the GABAergic modulation by Amobarbital and Glutethimide, and the potent antihistaminic, anticholinergic, and sedative effects of Promethazine. All quantitative data are summarized in comparative tables, and key signaling pathways and experimental workflows are visualized to provide a comprehensive technical overview for research and drug development professionals.

Neuropharmacology of Amobarbital

Amobarbital is a barbiturate with intermediate-acting sedative and hypnotic properties.[2][3] Its primary mechanism of action involves the modulation of the major inhibitory neurotransmitter system in the central nervous system (CNS).

Mechanism of Action

Amobarbital is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[4][5] It binds to a distinct site on the receptor complex, different from the GABA and benzodiazepine binding sites.[5] This binding potentiates the effect of GABA by increasing the duration of chloride (Cl⁻) channel opening, leading to an enhanced influx of chloride ions.[4][6] The resulting hyperpolarization of the neuronal membrane increases the threshold for firing, causing a generalized depression of CNS activity.[4] At higher concentrations, typical of anesthetic doses, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[5][7]

Pharmacokinetics

Amobarbital is well-absorbed after oral administration and can also be administered intramuscularly.[8] It is metabolized primarily by the hepatic microsomal enzyme system, with less than 1% excreted unchanged in the urine.[2][8]

Quantitative Data: Amobarbital

| Parameter | Value | Species | Reference |

| Pharmacodynamics | |||

| EC₅₀ ([³H]muscimol binding) | 276 µM | Bovine (brain membranes) | [9] |

| Pharmacokinetics | |||

| Plasma Half-life | 16 - 40 hours (mean: 25 hours) | Human | [2] |

| Plasma Protein Binding | ~60% | Human | [10] |

| Onset of Action (Oral) | 20 - 60 minutes | Human | [2] |

| Duration of Action | 6 - 8 hours | Human | [8] |

Neuropharmacology of Glutethimide

Glutethimide is a piperidinedione derivative that was historically used as a sedative-hypnotic. Its use has been largely superseded by agents with a more favorable safety profile.[11]

Mechanism of Action

The precise mechanism of action for Glutethimide is not as well-defined as for barbiturates. It is classified as a non-specific CNS depressant.[12] While it is described as "barbiturate-like" and is thought to have weak GABAergic effects, it does not appear to bind to the specific barbiturate or benzodiazepine sites on the GABA-A receptor.[12][13] Its sedative properties are also attributed to its significant anticholinergic activity.[14] Additionally, Glutethimide is a known inducer of the cytochrome P450 enzyme CYP2D6.[13]

Pharmacokinetics

Glutethimide's absorption is variable, with peak plasma concentrations occurring 1 to 6 hours after oral administration.[13] It is extensively metabolized in the liver.

Quantitative Data: Glutethimide

| Parameter | Value | Species | Reference |

| Pharmacokinetics | |||

| Elimination Half-life | 8 - 12 hours | Human | [13] |

| Time to Peak (Tₘₐₓ) | 1 - 6 hours | Human | [13] |

| Protein Binding | ~50% | Human | [13] |

Note: Specific receptor binding affinities (Kᵢ, IC₅₀) for Glutethimide are not well-documented in publicly available literature.

Neuropharmacology of Promethazine

Promethazine is a phenothiazine derivative with a complex pharmacological profile. It is primarily known as a first-generation antihistamine but also possesses significant sedative, antiemetic, and anticholinergic properties.[15][16]

Mechanism of Action

Promethazine's primary action is as a potent competitive antagonist of the histamine H₁ receptor.[1][17] Its sedative effects are largely due to this central H₁ receptor blockade.[18] Additionally, Promethazine acts as an antagonist at several other neuroreceptor systems:

-

Muscarinic Acetylcholine Receptors (mAChR): Moderate antagonist activity contributes to its anticholinergic side effects (e.g., dry mouth, blurred vision).[1][18]

-

Dopamine D₂ Receptors: Moderate antagonism in the brain's chemoreceptor trigger zone underlies its antiemetic effects.[15][17]

-

α₁-Adrenergic Receptors: Moderate antagonism can contribute to sedation and potential hypotension.[15][17]

-

Serotonin Receptors (5-HT₂ₐ, 5-HT₂꜀): It has an affinity for these receptors, which may modulate its overall CNS effects.[1][16]

Pharmacokinetics

Promethazine is well absorbed from the GI tract but has a low oral bioavailability due to a significant first-pass metabolism effect in the liver.[19][20][21]

Quantitative Data: Promethazine

| Parameter | Value | Species | Reference |

| Pharmacodynamics | |||

| Kᵢ (Histamine H₁ Receptor) | 1.4 nM | Not Specified | [1] |

| Pharmacokinetics | |||

| Oral Bioavailability | ~25% | Human | [19][20] |

| Plasma Half-life | 9 - 16 hours | Human | [17] |

| Onset of Action (Oral) | ~20 minutes | Human | [22] |

| Duration of Action | 4 - 6 hours (up to 12 hours) | Human | [17][22] |

| Volume of Distribution (Vd) | ~13 L/kg | Human | [21] |

Combined Pharmacological Profile and Synergism

The combination of Amobarbital, Glutethimide, and Promethazine in the this compound formulation results in a potent CNS depressant effect. This is achieved through complementary mechanisms:

-

GABAergic Synergy: Amobarbital and Glutethimide both enhance CNS inhibition through the GABA system, producing profound sedation and hypnosis.

-

Multi-Receptor Sedation: Promethazine adds a powerful sedative effect through H₁ receptor antagonism, which is mechanistically distinct from GABA modulation.

-

Anxiolytic and Anticholinergic Effects: Promethazine's anxiolytic and anticholinergic properties can complement the sedative effects, potentially reducing agitation.

The co-administration of these agents can lead to a greater-than-additive effect on sedation and respiratory depression.[15][23] The dosage of barbiturates should be significantly reduced when administered concomitantly with Promethazine.[15]

Experimental Protocols

Protocol: Radioligand Binding Assay for GABA-A Receptor

This protocol provides a generalized workflow for determining the binding affinity of a test compound (e.g., Amobarbital) at the GABA-A receptor, a method foundational to neuropharmacological characterization.[24][25]

Methodology:

-

Membrane Preparation: Rat brains are homogenized in a sucrose buffer and subjected to differential centrifugation to isolate a membrane fraction rich in GABA-A receptors. The final pellet is resuspended in a binding buffer.[26]

-

Binding Assay: The membrane preparation is incubated in assay tubes containing a fixed concentration of a specific GABA-A receptor radioligand (e.g., [³H]muscimol) and a range of concentrations of the unlabeled test compound.

-

Incubation: The reaction is allowed to reach equilibrium at a controlled temperature (e.g., 4°C).[26]

-

Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through. Filters are washed with ice-cold buffer.[27]

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.[26]

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Kᵢ (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

References

- 1. Promethazine - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. Amobarbital - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Amobarbital? [synapse.patsnap.com]

- 5. Barbiturate - Wikipedia [en.wikipedia.org]

- 6. google.com [google.com]

- 7. researchgate.net [researchgate.net]

- 8. amobarbital [glowm.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. mims.com [mims.com]

- 11. glutethimide [drugcentral.org]

- 12. firsthope.co.in [firsthope.co.in]

- 13. Glutethimide - Wikipedia [en.wikipedia.org]

- 14. Glutethimide (PIM 246) [inchem.org]

- 15. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. droracle.ai [droracle.ai]

- 18. What is the mechanism of Promethazine Hydrochloride? [synapse.patsnap.com]

- 19. Pharmacokinetics of promethazine and its sulphoxide metabolite after intravenous and oral administration to man - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics of Promethazine Hydrochloride [medscape.com]

- 21. researchgate.net [researchgate.net]

- 22. medcentral.com [medcentral.com]

- 23. drugs.com [drugs.com]

- 24. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. PDSP - GABA [kidbdev.med.unc.edu]

- 27. giffordbioscience.com [giffordbioscience.com]

Potential Therapeutic Applications of the Somvit Combination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of Methylcobalamin, Alpha-Lipoic Acid (ALA), Thiamine (Vitamin B1), and Pyridoxine (Vitamin B6), referred to herein as the "Somvit combination," presents a multi-modal therapeutic strategy primarily targeting peripheral neuropathy, with a strong emphasis on diabetic neuropathy. This combination leverages the synergistic effects of its components to address the complex pathophysiology of nerve damage, including oxidative stress, impaired nerve regeneration, and metabolic dysregulation. This technical guide provides an in-depth overview of the therapeutic potential of the this compound combination, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols.

Introduction

Peripheral neuropathy, a common complication of diabetes mellitus and other conditions, is characterized by damage to peripheral nerves, leading to symptoms such as pain, numbness, and tingling. The pathogenesis is multifactorial, involving hyperglycemia-induced oxidative stress, inflammation, and reduced nerve blood flow. The this compound combination's components are selected to counteract these pathological processes. Methylcobalamin, an active form of Vitamin B12, is crucial for nerve regeneration and myelination.[1] Alpha-lipoic acid is a potent antioxidant that can mitigate oxidative damage to nerve cells.[2] Thiamine and Pyridoxine are essential cofactors in various metabolic pathways that are vital for normal nerve function. This guide will explore the scientific basis for the therapeutic use of this combination.

Mechanism of Action

The therapeutic efficacy of the this compound combination stems from the complementary actions of its individual components, which collectively support nerve health and repair.

-

Methylcobalamin (Vitamin B12): As an active coenzyme form of vitamin B12, methylcobalamin is integral to the methionine synthase pathway, which is essential for the methylation of proteins and DNA.[3] It plays a critical role in the synthesis of myelin, the protective sheath around nerves, thereby promoting nerve regeneration and improving nerve conduction velocity.[1] Methylcobalamin has also been shown to upregulate the expression of neurotrophic factors, such as nerve growth factor (NGF), which further supports nerve repair.[4]

-

Alpha-Lipoic Acid (ALA): ALA is a powerful antioxidant that functions in both aqueous and lipid environments.[2] It directly scavenges reactive oxygen species (ROS) and regenerates other endogenous antioxidants like glutathione and vitamins C and E.[2] By reducing oxidative stress, ALA protects nerve cells from damage and improves blood flow to the nerves.[2]

-

Thiamine (Vitamin B1): Thiamine is a critical cofactor for several enzymes involved in carbohydrate metabolism. In the nervous system, it is essential for the production of energy (ATP) and the synthesis of neurotransmitters. Thiamine deficiency can lead to impaired nerve function and the development of neuropathy.

-

Pyridoxine (Vitamin B6): Pyridoxine is involved in over 100 enzyme reactions, primarily in protein metabolism. It is essential for the synthesis of several neurotransmitters, including serotonin and norepinephrine, and plays a role in the maintenance of the myelin sheath.

Signaling Pathways

The synergistic action of the this compound combination can be visualized through its impact on key signaling pathways involved in nerve damage and repair.

Data Presentation: Summary of Efficacy

The following tables summarize quantitative data from representative preclinical and clinical studies on the efficacy of the this compound combination and its key components in treating peripheral neuropathy.

Table 1: Preclinical Studies

| Study Model | Treatment Group | Dosage & Duration | Key Outcomes | Reference |

| Streptozotocin-induced diabetic rats | Methylcobalamin | 500 µg/kg/day for 8 weeks | - Increased sciatic nerve blood flow- Improved nerve conduction velocity (NCV) | (Sonobe et al., 1988) |

| Sciatic nerve crush injury in mice | Mecobalamin | 130 µg/kg for 5 days | - Upregulated mRNA of NGF, BDNF, and CNTF- Improved functional and morphological recovery | [4] |

| Streptozotocin-induced diabetic mice | ALA and Vitamin B complex | Not specified, 6 weeks | - Significantly smaller decrease in CMAP amplitude (p<0.0001) compared to control | (Not specified in snippets) |

Table 2: Clinical Studies

| Study Design | Patient Population | Treatment Group | Dosage & Duration | Key Outcomes | Reference |

| Meta-analysis of 17 studies | Diabetic Peripheral Neuropathy | LA (300-600 mg i.v.) + MC (500-1000 mg i.v./i.m.) | 2-4 weeks | - Superior to MC monotherapy (RR=1.47)- Significant improvement in MNCV and SNCV | [5] |

| Post-marketing surveillance (n=497) | Peripheral Neuropathy | Methylcobalamin (1500 mcg), ALA (200 mg), Folic acid (5 mg), Biotin (5 mg), Benfotiamine (50 mg), Vitamin B6 (5 mg) once daily | 12 weeks | - 78.0% reduction in mean pain score- 92.1% reduction in numbness- 96.9% reduction in muscle weakness | [6] |

| Randomized controlled pilot study | Type 2 Diabetes with Peripheral Neuropathy | Methylcobalamin (750 µg) + ALA (100 mg) + Pregabalin (75 mg) | 12 weeks | - Significant improvement in left common peroneal nerve NCV (p=0.018) | [7] |

| Randomized controlled trial | Diabetic Polyneuropathy | ALA (600 mg) + Vitamin B complex | 12 weeks | - Significant reduction in MNSI questionnaire score (p=0.001)- Trend towards improved NCS | (Boghdadi et al., 2017) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols relevant to the study of the this compound combination in the context of diabetic neuropathy.

Preclinical Model: Streptozotocin-Induced Diabetic Neuropathy in Rodents

This is a widely used model to mimic type 1 diabetes and its complications, including neuropathy.

Objective: To induce hyperglycemia and subsequent peripheral neuropathy in rodents.

Materials:

-

Streptozotocin (STZ)

-

Citrate buffer (pH 4.5)

-

Saline solution

-

Glucometer and test strips

-

Rodents (e.g., Wistar rats or C57BL/6 mice)

Procedure:

-

Fast animals overnight (12-16 hours) with free access to water.[8]

-

Weigh the animals to calculate the correct STZ dosage.

-

Prepare a fresh solution of STZ in cold citrate buffer (pH 4.5) immediately before injection. A common dosage for rats is a single intraperitoneal (i.p.) injection of 50-65 mg/kg.[9][10] For mice, a higher single dose (e.g., 150-200 mg/kg i.p.) or multiple low doses (e.g., 40-50 mg/kg i.p. for 5 consecutive days) can be used.[10]

-

Inject the STZ solution or citrate buffer (for the control group) intraperitoneally.

-

Provide animals with 10% sucrose water for the first 24-48 hours post-injection to prevent hypoglycemia.[10]

-

Monitor blood glucose levels from tail vein blood at regular intervals (e.g., 72 hours post-injection and then weekly). Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.[9]

-

Neuropathy typically develops over several weeks (4-8 weeks) and can be assessed using various methods described below.

Assessment of Peripheral Neuropathy: Nerve Conduction Velocity (NCV) Studies

NCV studies are a non-invasive electrophysiological method to assess the functional integrity of peripheral nerves.

Objective: To measure the speed at which an electrical impulse travels along a nerve.

Materials:

-

Nerve conduction testing equipment (e.g., electromyograph)

-

Needle or surface electrodes (stimulating and recording)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Heating pad/lamp to maintain body temperature

Procedure:

-

Anesthetize the animal and maintain its body temperature at approximately 37°C.[11]

-

Place the recording electrodes over the muscle innervated by the nerve being studied (e.g., plantar muscles for the sciatic nerve).

-

Place the stimulating electrodes at two different points along the nerve (e.g., at the sciatic notch and the ankle for the sciatic nerve).

-

Deliver a supramaximal electrical stimulus at the proximal stimulation point and record the latency (time from stimulus to muscle response).

-

Deliver the same stimulus at the distal stimulation point and record the latency.

-

Measure the distance between the two stimulation points.

-

Calculate the NCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))

-

Reduced NCV is indicative of nerve damage, particularly demyelination.[12]

Experimental Workflow Diagram

Conclusion

The this compound combination of Methylcobalamin, Alpha-Lipoic Acid, Thiamine, and Pyridoxine offers a promising, mechanistically-sound therapeutic approach for the management of peripheral neuropathy, particularly in diabetic patients. Its multifaceted action, targeting oxidative stress, nerve regeneration, and metabolic support, addresses the core pathologies of this debilitating condition. The preclinical and clinical data, while supportive, highlight the need for further large-scale, well-controlled clinical trials to fully elucidate its efficacy and optimize its therapeutic use. The experimental protocols outlined in this guide provide a framework for future research in this area.

References

- 1. Vitamin B for Nerve Pain: Scientific Evidence Behind Benfotiamine and Methylcobalamin [biomednutrition.com]

- 2. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A randomized, open labeled study comparing the serum levels of cobalamin after three doses of 500 mcg vs. a single dose methylcobalamin of 1500 mcg in patients with peripheral neuropathy [epain.org]

- 4. Restorative effect and mechanism of mecobalamin on sciatic nerve crush injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Post-Marketing Surveillance of Fixed Dose Combination of Methylcobalamin, Alpha Lipoic Acid, Folic Acid, Biotin, Benfotiamine & Vitamin B6-Nutripathy for the Management of Peripheral Neuropathy [scirp.org]

- 7. Efficacy and safety of methylcobalamin, alpha lipoic acid and pregabalin combination versus pregabalin monotherapy in improving pain and nerve conduction velocity in type 2 diabetes associated impaired peripheral neuropathic condition. [MAINTAIN]: Results of a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inotiv.com [inotiv.com]

- 9. Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]

- 12. Use of Nerve Conduction Velocity to Assess Peripheral Nerve Health in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of Amobarbital, Glutethimide, and Promethazine Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro pharmacological profiles of Amobarbital, Glutethimide, and Promethazine. Due to a lack of direct in vitro studies on the combination of these three drugs, this document focuses on their individual mechanisms of action, metabolic pathways, and potential for drug-drug interactions based on available scientific literature. Detailed experimental protocols for key in vitro assays are provided to facilitate further research into their combined effects. Quantitative data from various studies are summarized in tabular format for ease of comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework for future investigations.

Introduction

Amobarbital, a barbiturate, Glutethimide, a piperidinedione derivative, and Promethazine, a phenothiazine, are all central nervous system (CNS) depressants. Historically, these drugs have been used for their sedative, hypnotic, and, in the case of Promethazine, antihistaminic and antiemetic properties. Co-administration of these substances, whether intentional or accidental, raises significant safety concerns due to the potential for synergistic CNS depression and complex drug-drug interactions. Understanding the in vitro effects of these drugs, both individually and in combination, is crucial for predicting clinical outcomes and for the development of safer therapeutic strategies. This guide aims to provide researchers with a detailed technical resource to support in vitro investigations into the pharmacodynamics and pharmacokinetics of Amobarbital, Glutethimide, and Promethazine.

Individual Compound Profiles

Amobarbital

Amobarbital is a barbiturate that exerts its primary effects through the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[1][2] This interaction leads to an increased duration of chloride channel opening, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[1]

Mechanism of Action: Amobarbital binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding enhances the effect of GABA, leading to prolonged opening of the chloride ion channel.[1] At higher concentrations, Amobarbital can directly activate the GABA-A receptor, even in the absence of GABA.

In Vitro Data Summary:

| Parameter | Value | Cell/System | Reference |

| IC50 (Tonic Firing Depression) | 99 ± 7 µM | Intralaminar Thalamic Neurons | [2] |

| IC50 (Tonic Firing Depression) | 119 ± 7 µM | Ventrobasal Thalamic Neurons | [2] |

| IC50 (Tonic Firing Depression) | 255 ± 27 µM | nRT Thalamic Neurons | [2] |

Glutethimide

Glutethimide is a sedative-hypnotic that was historically used for the treatment of insomnia. Its use has been largely discontinued due to its high potential for abuse and the availability of safer alternatives. In vitro, glutethimide is known to be a potent inducer of hepatic microsomal enzymes.[3]

Mechanism of Action: The precise mechanism of action of Glutethimide is not fully elucidated, but it is known to have CNS depressant effects. It is also a significant inducer of cytochrome P450 (CYP) enzymes, which can lead to numerous drug-drug interactions.[3]

In Vitro Data Summary: Quantitative in vitro data on the direct cellular effects of glutethimide are limited in the provided search results. However, its primary in vitro characteristic of interest is the induction of hepatic enzymes.

Promethazine

Promethazine is a first-generation antihistamine with additional anticholinergic, sedative, and antiemetic properties.[4] It acts as an antagonist at several receptors, including histamine H1, dopamine, and muscarinic receptors.[5][6]

Mechanism of Action: Promethazine's primary mechanism is the competitive antagonism of histamine at H1 receptors.[5][6] Its sedative effects are attributed to its ability to cross the blood-brain barrier and block H1 receptors in the CNS.[6] It also exhibits antidopaminergic and anticholinergic activities.[5] Promethazine is metabolized in the liver, primarily by CYP2D6, and it has been shown to be an inhibitor of this enzyme.[7]

In Vitro Data Summary:

| Parameter | Value | Cell/System | Reference |

| Metabolism | Primarily by CYP2D6 | Human Liver Microsomes | [7] |

| CYP Inhibition | Inhibitor of CYP2D6 | Human Liver Microsomes | [7] |

| Ki (CYP1A2 Inhibition) | 47 µM | Human cDNA-expressed CYP1A2 | [8] |

| Ki (CYP3A4 Inhibition) | 34 µM | Human cDNA-expressed CYP3A4 | [8] |

| Ki (CYP2D6 Inhibition) | 6 µM | Human cDNA-expressed CYP2D6 | [8] |

Potential In Vitro Interactions

A direct in vitro study on the combination of Amobarbital, Glutethimide, and Promethazine is not available. However, based on their individual properties, several potential interactions can be postulated for investigation.

-

Pharmacodynamic Interactions: All three compounds are CNS depressants. In an in vitro setting using neuronal cell cultures, it is highly probable that their combined application would lead to synergistic or additive cytotoxicity and a more pronounced decrease in neuronal activity.

-

Pharmacokinetic Interactions (Metabolic):

-

Induction by Glutethimide: Glutethimide's induction of CYP enzymes could increase the metabolism of Amobarbital and Promethazine, potentially altering their effective concentrations in an in vitro system utilizing metabolically active cells like primary human hepatocytes.

-

Inhibition by Promethazine: Promethazine's inhibition of CYP2D6 could decrease the metabolism of other drugs that are substrates for this enzyme. While Amobarbital is primarily metabolized by other CYPs, this interaction could be significant if other compounds are present in the experimental system.

-

Experimental Protocols

In Vitro GABA-A Receptor Binding Assay

This protocol is adapted from established methods for assessing the affinity of a compound for the GABA-A receptor.[9][10]

Objective: To determine the binding affinity (Ki) of Amobarbital and potential modulatory effects of Glutethimide and Promethazine at the GABA-A receptor.

Materials:

-

Rat brain tissue (cortex or cerebellum)

-

[3H]Muscimol (radioligand)

-

GABA (for non-specific binding)

-

Test compounds (Amobarbital, Glutethimide, Promethazine)

-

Homogenization buffer: 0.32 M sucrose, pH 7.4

-

Binding buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Centrifuge, homogenizer, liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.

-

Resuspend the pellet in deionized water and re-centrifuge.

-

Wash the pellet twice with binding buffer by resuspension and centrifugation.

-

Resuspend the final pellet in binding buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the prepared membrane suspension (0.1-0.2 mg protein/well).

-

For total binding, add [3H]Muscimol (e.g., 5 nM).

-

For non-specific binding, add [3H]Muscimol and a high concentration of unlabeled GABA (e.g., 10 µM).

-

For competition binding, add [3H]Muscimol and varying concentrations of the test compound(s).

-

Incubate at 4°C for 45 minutes.

-

-

Termination and Measurement:

-

Terminate the assay by rapid filtration over glass fiber filters.

-

Wash the filters with ice-cold binding buffer.

-

Place filters in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine IC50 values from competition binding curves and calculate Ki values using the Cheng-Prusoff equation.

-

In Vitro Cytochrome P450 Induction Assay

This protocol is based on methods using cryopreserved human hepatocytes.[11][12][13]

Objective: To evaluate the potential of Glutethimide, Amobarbital, and Promethazine to induce the expression and activity of major CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4).

Materials:

-

Cryopreserved primary human hepatocytes

-

Hepatocyte culture medium

-

Test compounds (Amobarbital, Glutethimide, Promethazine)

-

Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4)

-

CYP substrate cocktail (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, midazolam for CYP3A4)

-

LC-MS/MS system

Procedure:

-

Cell Culture:

-

Thaw and plate cryopreserved human hepatocytes in collagen-coated plates.

-

Allow cells to attach and form a monolayer.

-

-

Compound Treatment:

-

Treat the cells with varying concentrations of the test compounds, positive controls, and a vehicle control for 48-72 hours.

-

-

Assessment of CYP Activity:

-

Remove the treatment medium and incubate the cells with a cocktail of specific CYP substrates.

-

After a defined incubation period, collect the supernatant.

-

Analyze the formation of specific metabolites from the substrates using LC-MS/MS.

-

-

Assessment of CYP mRNA Expression (Optional):

-

Lyse the cells after treatment and extract RNA.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target CYP genes.

-

-

Data Analysis:

-

Calculate the fold induction of CYP activity and/or mRNA expression relative to the vehicle control.

-

Determine EC50 and Emax values from the concentration-response curves.

-

In Vitro Cytotoxicity Assay

This is a general protocol for assessing the cytotoxic effects of the drug combination.[14][15][16]

Objective: To determine the cytotoxic effects of Amobarbital, Glutethimide, and Promethazine, both individually and in combination, on a relevant cell line (e.g., a neuronal cell line like SH-SY5Y or primary hepatocytes).

Materials:

-

Selected cell line

-

Cell culture medium

-

Test compounds (Amobarbital, Glutethimide, Promethazine)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of each drug individually and in various combinations (e.g., using a fixed-ratio or checkerboard design).

-

Include a vehicle control and a positive control for cytotoxicity.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle control.

-

Determine the IC50 value for each compound and combination.

-

Use synergy analysis software (e.g., CompuSyn) to determine if the combination effect is synergistic, additive, or antagonistic.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Amobarbital's mechanism of action at the GABA-A receptor.

Caption: Potential metabolic interactions of the three drugs in hepatocytes.

Caption: A conceptual workflow for in vitro investigation of the drug combination.

Conclusion

This technical guide consolidates the available in vitro data for Amobarbital, Glutethimide, and Promethazine, highlighting their individual mechanisms and metabolic pathways. While direct studies on their combined in vitro effects are lacking, the information and protocols presented here provide a solid foundation for researchers to design and execute experiments to elucidate their potential pharmacodynamic and pharmacokinetic interactions. Such studies are essential for a comprehensive understanding of the risks associated with the co-administration of these CNS depressants and will contribute to improved drug safety and development. The provided diagrams offer a visual representation of the key concepts and a logical framework for approaching future in vitro research in this area.

References

- 1. What is the mechanism of Amobarbital? [synapse.patsnap.com]

- 2. Selective GABA-receptor actions of amobarbital on thalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of hepatic drug metabolism by glutethimide in patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of Promethazine Hydrochloride? [synapse.patsnap.com]

- 7. CYP2D6 is the principal cytochrome P450 responsible for metabolism of the histamine H1 antagonist promethazine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of human cytochrome P450 isoenzymes by a phenothiazine neuroleptic levomepromazine: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PDSP - GABA [kidbdev.med.unc.edu]

- 11. Cytochrome P450 (CYP) enzyme induction in vitro method using the cryopreserved human hepatocytes | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 13. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Animal Models for Studying Sedative-Hypnotic Drug Combinations

Audience: Researchers, scientists, and drug development professionals.

Introduction

The co-administration of sedative-hypnotic agents is a common clinical practice aimed at achieving adequate sedation and hypnosis while minimizing the adverse effects associated with high doses of single agents. The primary goal of such combinations is to leverage synergistic or additive interactions, which can lead to a greater therapeutic effect at lower individual drug concentrations. Animal models are indispensable tools in the preclinical phase of drug development for evaluating the efficacy, safety, and nature of these interactions. This guide provides a comprehensive overview of the core animal models, experimental protocols, and data analysis techniques used to study sedative-hypnotic drug combinations, with a focus on rodent models.

Core Concepts in Pharmacodynamic Interactions

When two or more drugs are administered together, they can interact in several ways. Isobolographic analysis is the preferred method for assessing these pharmacodynamic interactions.[1]

-

Synergy: The combined effect of two drugs is significantly greater than the sum of their individual effects.[1]

-

Additivity: The combined effect is equal to the sum of the individual effects.

-

Antagonism: The combined effect is less than the sum of their individual effects.[1]

Isobolographic analysis is a robust graphical method used in pharmacology to visually and quantitatively determine the nature of the interaction between two drugs.[2][3]

Key Animal Models and Behavioral Assays

Rodents, particularly mice and rats, are the most frequently used animal models for screening sedative and hypnotic drug activity due to their well-characterized genetics, rapid breeding cycles, and the availability of established behavioral paradigms.

Assessment of Hypnotic Effect: Loss of Righting Reflex (LORR)

The Loss of Righting Reflex (LORR) is the gold-standard behavioral assay for assessing the hypnotic state, equivalent to a loss of consciousness, in rodents.[4] The reflex is the animal's innate ability to return to an upright position when placed on its back.[5] The loss of this reflex is a reliable indicator of a hypnotic state induced by anesthetics or hypnotic drugs.[4]

Assessment of Sedative Effect: Locomotor Activity Test

Sedation is characterized by a decrease in spontaneous motor activity. The locomotor activity test is a common method to quantify the level of sedation in rodents following drug administration.[6] This is typically measured using an actophotometer or an open-field arena equipped with infrared beams.[7][8]

Experimental Protocols

Protocol for Loss of Righting Reflex (LORR) Assay

This protocol details the steps to measure the hypnotic effect of a drug or drug combination.

-

Animal Acclimatization: House mice or rats in a controlled environment (temperature, humidity, light-dark cycle) for at least one week before the experiment.[9]

-

Drug Administration: Administer the test compound(s) or vehicle via the intended route (e.g., intraperitoneal (i.p.), oral (p.o.)).

-

Assessment of LORR:

-

At predetermined time intervals after administration, gently place the animal on its back.

-

An animal is considered to have lost its righting reflex if it is unable to right itself (return to a position with all four paws on the ground) within a set time, typically 30 to 60 seconds.[10]

-

-

Data Collection:

-

Onset of LORR (Sleep Latency): Record the time from drug administration to the loss of the righting reflex.[11]

-

Duration of LORR (Sleeping Time): Record the time from the loss of the righting reflex to its spontaneous recovery.[11] The reflex is considered recovered when the animal can successfully right itself three consecutive times.[12]

-

Protocol for Locomotor Activity Test

This protocol outlines the procedure for measuring sedative effects.

-

Apparatus: Use a locomotor activity chamber (e.g., an open-field box) equipped with a grid of infrared beams connected to a computerized recording system.[7]

-

Animal Acclimatization: Allow animals to habituate to the testing room for at least 30-60 minutes before the test. No prior habituation to the chamber itself is typically needed.[7]

-

Drug Administration: Administer the test compound(s) or vehicle.

-

Testing:

-

Place the animal individually into the center of the activity chamber.

-

Record locomotor activity (e.g., number of beam breaks, distance traveled, rearing) continuously for a specified period (e.g., 30 minutes).[7]

-

-

Data Analysis: The data is typically binned into time intervals (e.g., 5-minute blocks). A significant decrease in locomotor counts compared to the vehicle-treated control group indicates sedation.[7][13]

Protocol for Isobolographic Analysis

This protocol is essential for determining the nature of the interaction between two drugs (Drug A and Drug B).

-

Dose-Response Curves for Individual Drugs:

-

Administer a range of doses for Drug A alone and determine its ED50 (the dose required to produce a hypnotic effect, i.e., LORR, in 50% of the animals).

-

Similarly, determine the ED50 for Drug B administered alone.

-

-

Dose-Response Curve for the Drug Combination:

-

Prepare a mixture of Drug A and Drug B in a fixed ratio of their ED50 values (e.g., 1:1, 1:3, 3:1).[14]

-

Administer a range of doses of this fixed-ratio combination to different groups of animals.

-

Determine the experimental ED50 of the mixture (ED50,mix).

-

-

Data Analysis and Visualization:

-

Calculate the Theoretical Additive ED50 (ED50,add): This is calculated based on the doses of the individual drugs in the combination that produce the median effective response.

-

Construct the Isobologram: Plot the individual ED50 values of Drug A (on the y-axis) and Drug B (on the x-axis). Draw a straight line connecting these two points; this is the "line of additivity".

-

Plot the Experimental Point: Plot the doses of Drug A and Drug B present in the ED50,mix on the same graph.

-

Interpret the Results:

-

If the ED50,mix point falls significantly below the line of additivity, the interaction is synergistic .[15]

-

If the point falls on the line, the interaction is additive .

-

If the point falls significantly above the line, the interaction is antagonistic .

-

-

Quantitative Data from Preclinical Studies

The following tables summarize ED50 data from various studies on sedative-hypnotic drug combinations.

Table 1: Synergistic Hypnotic Effects of Dexmedetomidine (DMED) and Eszopiclone (ESZ) in Mice

| Drug/Combination | Route | ED50 for Hypnosis (LORR) | 95% Confidence Interval | Source |

| DMED | IV | 11.0 µg/kg | 8.5–13.8 µg/kg | [15][16] |

| ESZ | IV | 4.4 mg/kg | 3.1–6.2 mg/kg | [15][16] |

| DMED + ESZ (Combination) | IV | Point falls to the left of the additive line | N/A | [15][17] |

| Conclusion: The combination of DMED and ESZ demonstrated a synergistic effect on inducing sleep in mice.[15][17][18] |

Table 2: Sedative and Hypnotic Interactions of Propofol with Ketamine and Xylazine in Chicks

| Drug(s) | Endpoint | ED50 (Alone) | ED50 (in Combination) | Interaction Type | Source |

| Propofol + Ketamine | Sedation | Propofol: 1.83 mg/kgKetamine: 5.39 mg/kg | 0.63 mg/kg Propofol +2.63 mg/kg Ketamine | Synergistic | [19] |

| Sleep (LORR) | Propofol: 5.71 mg/kgKetamine: 12.24 mg/kg | 4.12 mg/kg Propofol +8.12 mg/kg Ketamine | Antagonistic | [19] | |

| Propofol + Xylazine | Sedation | Propofol: 1.83 mg/kgXylazine: 0.18 mg/kg | 0.86 mg/kg Propofol +0.09 mg/kg Xylazine | Synergistic | [19] |

| Sleep (LORR) | Propofol: 5.71 mg/kgXylazine: 3.83 mg/kg | 2.92 mg/kg Propofol +1.92 mg/kg Xylazine | Additive | [19] |

Table 3: Sedative and Hypnotic Interactions of Midazolam and Morphine in Rats

| Interaction | Endpoint | Result | Interaction Coefficient | Source |

| Midazolam + Morphine | Sedation (Locomotor Activity) | Tendency for synergism | 1.56 (P > 0.05) | [14] |

| Midazolam + Morphine | Hypnosis (LORR) | Highly synergistic | 3.70 (P < 0.0001) | [14] |

| Conclusion: The study suggests that the mechanisms for sedation and hypnosis may be different, as the combination showed a much stronger synergistic interaction for hypnosis than for sedation.[14] |

Core Signaling Pathways: The GABA-A Receptor

The vast majority of sedative-hypnotic drugs exert their effects by modulating the function of the Gamma-Aminobutyric Acid type A (GABA-A) receptor.[20] GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS).[20]